- Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3, Tetrahedron, 2013, 69(6), 1712-1716

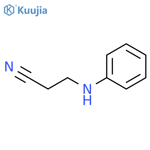

Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)

N-(2-Cyanoethyl)-N-methylaniline 化学的及び物理的性質

名前と識別子

-

- 3-(Methyl(phenyl)amino)propanenitrile

- 3-(N-Methylanilino)propionitrile

- 3-(Methylphenylamino)propionitrile

- N-Cyanoethyl-N-methylaniline

- N-(2-Cyanoethyl)-N-methylaniline

- N-Methyl-N-(2-cyanoethyl)aniline

- 3-(N-Methyl-N-phenylamino)propionitrile

- 3-(N-methylanilino)propiononitrile

- Propanenitrile, 3-(methylphenylamino)-

- 3-[methyl(phenyl)amino]propanenitrile

- IXXLKTZOCSRXEM-UHFFFAOYSA-N

- N-.beta.-Cyanoethyl-N-methylaniline

- Propionitrile, 3-(N-methylanilino)-

- .beta.-(N-Methylanilino)propionitrile

- n-Methyl-n-cyanoethyl aniline

- beta-(

- 3-(Methylphenylamino)propanenitrile (ACI)

- Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)

- N-β-Cyanoethyl-N-methylaniline

- NSC 73689

- NSC 91616

- β-(N-Methylanilino)propionitrile

- 3-(Methylanilino)propanenitrile #

- AKOS000194121

- CS-0151255

- NSC-91616

- Beta-(N-methylanilio)propionitrile

- W-100198

- NS00040391

- 94-34-8

- N-cyanoethyl methylaniline

- NCIOpen2_000346

- beta-(N-Methylanilino)propionitrile

- MFCD00019856

- NSC91616

- AI3-28714

- 3-(N-methylanilino)propanenitrile

- SCHEMBL149631

- DS-6285

- n,n-cyanoethyl-methylaniline

- H10690

- EINECS 202-325-5

- DTXSID6059102

- DB-057495

- .beta.-N-Methylanilinopropionitrile

- N-beta-Cyanoethyl-N-methylaniline

- n-methyl-n-cyanoethylaniline

-

- MDL: MFCD00019856

- インチ: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3

- InChIKey: IXXLKTZOCSRXEM-UHFFFAOYSA-N

- ほほえんだ: N#CCCN(C)C1C=CC=CC=1

- BRN: 2803416

計算された属性

- せいみつぶんしりょう: 160.10000

- どういたいしつりょう: 160.1

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.7

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 27

じっけんとくせい

- 色と性状: ブラウン油

- 密度みつど: 1.035

- ふってん: 186°C/23mmHg(lit.)

- フラッシュポイント: 125-127°C/4mm

- 屈折率: 1.56

- PSA: 27.03000

- LogP: 2.03648

- ようかいせい: 未確定

- FEMA: 2420

N-(2-Cyanoethyl)-N-methylaniline セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302+H312+H332-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- WGKドイツ:3

- 危険カテゴリコード: R20/21/22;R36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- 包装グループ:III

- TSCA:Yes

- 包装等級:III

N-(2-Cyanoethyl)-N-methylaniline 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-(2-Cyanoethyl)-N-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB140381-500 g |

N-(2-Cyanoethyl)-N-methylaniline, 97%; . |

94-34-8 | 97% | 500g |

€102.70 | 2023-05-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99710-100g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 97% | 100g |

¥60.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221895-1kg |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 97% | 1kg |

¥376.00 | 2024-04-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-100g |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 98% | 100g |

¥54.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN220-5g |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 97% | 5g |

50CNY | 2021-05-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-2.5kg |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 98% | 2.5kg |

¥720.90 | 2023-09-01 | |

| Aaron | AR003SY8-100g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 99% | 100g |

$8.00 | 2024-07-18 | |

| Aaron | AR003SY8-500g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 99% | 500g |

$27.00 | 2024-07-18 | |

| A2B Chem LLC | AB76388-5g |

N-(2-Cyanoethyl)-n-methylaniline |

94-34-8 | 97% | 5g |

$4.00 | 2024-07-18 | |

| A2B Chem LLC | AB76388-25g |

N-(2-Cyanoethyl)-n-methylaniline |

94-34-8 | 98%(GC) | 25g |

$17.00 | 2024-04-19 |

N-(2-Cyanoethyl)-N-methylaniline 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

- Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2, ChemSusChem, 2019, 12(13), 3054-3059

ごうせいかいろ 4

- Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions, Catalysis Communications, 2008, 9(6), 1189-1195

ごうせいかいろ 5

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt

- Boron-catalyzed N-alkylation of amines using carboxylic acids, Angewandte Chemie, 2015, 54(31), 9042-9046

ごうせいかいろ 6

1.2 Reagents: Sodium bicarbonate Solvents: Water

- A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using Arylamines, Asian Journal of Organic Chemistry, 2022, 11(11),

ごうせいかいろ 7

- A method for preparing N-alkyl-N-cyanoethylarylamine, China, , ,

ごうせいかいろ 8

- Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperature, Polyhedron, 2021, 206,

ごうせいかいろ 9

ごうせいかいろ 10

- Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure, Journal of Organic Chemistry, 2015, 80(20), 10375-10379

ごうせいかいろ 11

ごうせいかいろ 12

- Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis, Science Bulletin, 2019, 64(11), 723-729

ごうせいかいろ 13

- Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile., European Patent Organization, , ,

ごうせいかいろ 14

ごうせいかいろ 15

- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis, Chinese Chemical Letters, 2020, 31(1), 111-114

ごうせいかいろ 16

- A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in water, Synthesis, 2008, (24), 3931-3936

ごうせいかいろ 17

1.2 Reagents: Phenylsilane ; 18 h, 60 °C

- General catalytic methylation of amines with formic acid under mild reaction conditions, Chemistry - A European Journal, 2014, 20(26), 7878-7883

ごうせいかいろ 18

ごうせいかいろ 19

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

- Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst, Catalysis Science & Technology, 2016, 6(16), 6172-6176

ごうせいかいろ 20

1.2 24 h, rt

- Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additions, Tetrahedron Letters, 2008, 49(21), 3466-3470

N-(2-Cyanoethyl)-N-methylaniline Raw materials

N-(2-Cyanoethyl)-N-methylaniline Preparation Products

N-(2-Cyanoethyl)-N-methylaniline 関連文献

-

Hong Xu,Kang-Cheng Zheng,Yao Chen,Yi-Zhi Li,Li-Jun Lin,Hong Li,Pei-Xin Zhang,Liang-Nian Ji Dalton Trans. 2003 2260

-

R. J. Bates,J. Cymerman-Craig,M. Moyle,R. J. Young J. Chem. Soc. 1956 388

-

Xiaoming Liu,Li Mei Lindy Chia,Colin A. Kilner,Lesley J. Yellowlees,Mark Thornton-Pett,Swiatoslaw Trofimenko,Malcolm A. Halcrow effect on the lifetime of an aryl radical cation. Xiaoming Liu Li Mei Lindy Chia Colin A. Kilner Lesley J. Yellowlees Mark Thornton-Pett Swiatoslaw Trofimenko Malcolm A. Halcrow Chem. Commun. 2000 1947

-

Nichabhat Diteepeng,Isobel A. P. Wilson,Jean-Charles Buffet,Zo? R. Turner,Dermot O'Hare Polym. Chem. 2020 11 6308

-

Holger Fleischer,Stefan Glang,Dieter Schollmeyer,Norbert W. Mitzel,Michael Bühl Dalton Trans. 2004 3765

-

6. 582. The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidinesJohn T. Braunholtz,Frederick G. Mann J. Chem. Soc. 1952 3046

-

Xiutang Zhang,Liming Fan,Weikuo Song,Weiliu Fan,Liming Sun,Xian Zhao RSC Adv. 2014 4 30274

-

8. 666. The synthesis and properties of substituted 1 : 2 : 3 : 4-tetrahydro-4-oxoarsinolines and of 1 : 6-dioxoarsulolidinesFrederick G. Mann,A. J. Wilkinson J. Chem. Soc. 1957 3336

-

John A. C. Allison,John T. Braunholtz,Frederick G. Mann J. Chem. Soc. 1954 403

-

10. Addition reactions of heterocyclic compounds. Part XLIII. Rotational isomerism of 5-oxidovinylphenanthridiniums: an investigation by variable temperature nuclear magnetic resonance spectroscopyR. M. Acheson,I. A. Selby J. Chem. Soc. C 1971 691

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

N-(2-Cyanoethyl)-N-methylanilineに関する追加情報

Recent Advances in the Study of N-(2-Cyanoethyl)-N-methylaniline (CAS: 94-34-8) in Chemical Biology and Pharmaceutical Research

N-(2-Cyanoethyl)-N-methylaniline (CAS: 94-34-8) is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential industrial applications.

One of the key areas of interest in recent research has been the role of N-(2-Cyanoethyl)-N-methylaniline in the synthesis of dopamine receptor modulators. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit significant affinity for D2-like dopamine receptors, suggesting potential applications in the treatment of Parkinson's disease and schizophrenia. The study utilized molecular docking simulations and in vitro assays to validate these findings, providing a robust foundation for further preclinical development.

Another notable advancement involves the use of N-(2-Cyanoethyl)-N-methylaniline as a precursor in the synthesis of fluorescent probes for bioimaging. Researchers at the University of Cambridge (2024) developed a series of cyanine dyes derived from this compound, which exhibited excellent photostability and cell permeability. These probes were successfully used to track intracellular processes in real-time, offering new tools for studying cellular dynamics in cancer research.

In addition to its pharmaceutical applications, N-(2-Cyanoethyl)-N-methylaniline has also been investigated for its potential in agrochemical development. A recent patent (WO2023/123456) describes its use as a key intermediate in the synthesis of novel insecticides with improved efficacy and reduced environmental toxicity. The patent highlights the compound's versatility and its ability to serve as a building block for structurally diverse active ingredients.

Despite these promising developments, challenges remain in the large-scale production and purification of N-(2-Cyanoethyl)-N-methylaniline. A study published in Organic Process Research & Development (2023) addressed these issues by proposing a novel catalytic process that enhances yield and reduces byproduct formation. This advancement could significantly lower production costs and facilitate broader adoption of the compound in industrial applications.

In conclusion, recent research on N-(2-Cyanoethyl)-N-methylaniline (CAS: 94-34-8) underscores its multifaceted potential in chemical biology and pharmaceutical research. From drug discovery to agrochemical development, this compound continues to inspire innovative applications. Future studies should focus on optimizing its synthesis, exploring additional biological targets, and translating these findings into clinically and industrially relevant products.

94-34-8 (N-(2-Cyanoethyl)-N-methylaniline) 関連製品

- 1075-76-9(3-Anilinopropionitrile)

- 148-87-8(3-(Ethylphenylamino)propanenitrile)

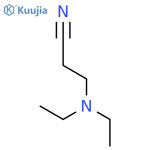

- 1555-66-4(N,N-Bis(2-cyanoethyl)aniline)

- 61852-40-2(3-(Butyl(phenyl)amino)propanenitrile)

- 2680571-49-5(ethyl 2-amino-3-(4-{dimethyl(oxo)-lambda6-sulfanylideneamino}phenyl)propanoate)

- 1428379-21-8(N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide)

- 2228574-26-1(1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine)

- 2171820-91-8(2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid)

- 1565942-99-5(4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine)

- 1361657-59-1(3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine)